2,4-Bis(phenylsulfonyl)phenol

Catalog No.
S1540485
CAS No.
177325-75-6
M.F
C18H14O5S2
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(phenylsulfonyl)phenol

CAS Number

177325-75-6

Product Name

2,4-Bis(phenylsulfonyl)phenol

IUPAC Name

2,4-bis(benzenesulfonyl)phenol

Molecular Formula

C18H14O5S2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C18H14O5S2/c19-17-12-11-16(24(20,21)14-7-3-1-4-8-14)13-18(17)25(22,23)15-9-5-2-6-10-15/h1-13,19H

InChI Key

LCJQCYQTWIAJBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3

Synonyms

2,4-Bis(phenylsulfonyl)phenol

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)O)S(=O)(=O)C3=CC=CC=C3

Antifungal Activity in Plant Growth Promotion

Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” has been studied for its antifungal activity, specifically in the context of plant growth promotion . The compound was produced by the actinobacterium Kutzneria sp. strain TSII, which was isolated from mangrove sediment soil .

Methods of Application and Experimental Procedures: The compound was extracted from Kutzneria sp. strain TSII using ethyl acetate . The extract was then purified using column chromatography, and the presence of various antimicrobial compounds was studied by gas chromatography–mass spectrometry (GC–MS) analysis . In silico modeling and docking were carried out to evaluate the antifungal potency of the bioactive compound .

Results or Outcomes: The ethyl acetate extract of Kutzneria sp. strain TSII was found to be a potent inhibitor of fungal mycelial growth . In silico docking studies showed that “2,4-Bis(phenylsulfonyl)phenol” effectively attaches with the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes of Pithomyces atro-olivaceous . This suggests that the compound could be used to treat many plant fungal diseases in an eco-friendly manner .

Personal Care and Cosmetic Products

Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” is used in the formulation of personal care and cosmetic products due to its UV protection and antioxidant properties . It is used in sunscreen lotions, anti-aging creams, and hair care products .

Methods of Application and Experimental Procedures: The compound is incorporated into the formulation of these products during the manufacturing process . The specific procedures and technical details would depend on the exact product being manufactured.

Results or Outcomes: With the growing trend of self-care and beauty consciousness among consumers, the demand for such products is expected to increase, thus boosting the demand for "2,4-Bis(phenylsulfonyl)phenol" .

Pharmaceutical Industry

Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” is used as an intermediate in the synthesis of various pharmaceutical compounds, including antiviral and antibacterial drugs .

Methods of Application and Experimental Procedures: The compound is used in the chemical synthesis of these drugs . The specific procedures and technical details would depend on the exact drug being synthesized.

Results or Outcomes: As the healthcare sector continues to expand and innovate, the demand for pharmaceuticals is expected to rise, thereby creating a surge in the demand for "2,4-Bis(phenylsulfonyl)phenol" .

Eco-friendly Products

Summary of the Application: Manufacturers are increasingly incorporating “2,4-Bis(phenylsulfonyl)phenol” in biodegradable polymers and other environmentally friendly materials to meet the growing consumer preferences for sustainable products .

Results or Outcomes: The increasing focus on sustainable and eco-friendly products is driving the growth of the “2,4-Bis(phenylsulfonyl)phenol” market .

Thermal Paper Development

Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” is utilized as a thermal paper developer . In this application, it is a key component used to produce high-quality images on thermal paper .

Methods of Application and Experimental Procedures: The compound is incorporated into the thermal paper during the manufacturing process . The specific procedures and technical details would depend on the exact product being manufactured.

Results or Outcomes: The use of “2,4-Bis(phenylsulfonyl)phenol” in thermal paper development contributes to the production of high-quality images, enhancing the overall performance of the thermal paper .

Manufacturing of Dyes, Pigments, and Antioxidants

Summary of the Application: “2,4-Bis(phenylsulfonyl)phenol” finds application in the manufacturing of dyes, pigments, and antioxidants . Its unique chemical properties make it suitable for these applications .

Methods of Application and Experimental Procedures: The compound is used in the chemical synthesis of these products . The specific procedures and technical details would depend on the exact product being synthesized.

Results or Outcomes: The use of “2,4-Bis(phenylsulfonyl)phenol” in the manufacturing of dyes, pigments, and antioxidants contributes to the production of high-quality products, enhancing their overall performance .

2,4-Bis(phenylsulfonyl)phenol is an organic compound characterized by its chemical formula C18H14O5S2C_{18}H_{14}O_{5}S_{2}. It appears as a white crystalline powder and is soluble in various organic solvents, including ethanol, dimethylformamide, and chloroform. The compound features two phenylsulfonyl groups attached to a central phenolic structure, which contributes to its unique reactivity and functionality in chemical synthesis and biological applications .

There is currently no documented information regarding a specific mechanism of action for 2,4-Bis(phenylsulfonyl)phenol.

  • No specific safety information on 2,4-Bis(phenylsulfonyl)phenol is available. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially hazardous materials.

  • Oxidation: The compound can be oxidized to form sulfone derivatives using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: It can undergo reduction to yield sulfoxide derivatives, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The presence of the phenolic group allows for electrophilic aromatic substitution reactions, which can involve halogenation using bromine or chlorine in the presence of a Lewis acid catalyst .

Major Products Formed

  • Oxidation: Sulfone derivatives.
  • Reduction: Sulfoxide derivatives.
  • Substitution: Halogenated phenolic compounds.

The biological activity of 2,4-Bis(phenylsulfonyl)phenol is notable in various contexts:

  • It has been utilized in the synthesis of biologically active molecules, indicating potential applications in drug development.
  • The compound's strong acidic nature allows it to interact with biological systems, potentially affecting enzymatic activities or cellular processes .

The synthesis of 2,4-Bis(phenylsulfonyl)phenol typically involves the following steps:

  • Starting Materials: The primary reactants are 2,4-dinitrophenol and benzenesulfonyl chloride.
  • Reaction Conditions: The reaction is conducted under alkaline conditions to facilitate the formation of the bis(phenylsulfonyl) derivative.
  • Purification: Following the reaction, purification steps are necessary to isolate the desired product from by-products and unreacted materials .

The compound has a diverse range of applications across various fields:

  • Chemistry: Used as a protecting group for aromatic compounds and as a catalyst in organic synthesis reactions.
  • Biology: Employed in synthesizing biologically active molecules and as a reagent in biochemical assays.
  • Medicine: Acts as a precursor for pharmaceuticals targeting anti-tumor, cardiovascular, and anti-inflammatory pathways.
  • Industry: Functions as a crosslinking agent for polymers and is utilized in producing adhesives, coatings, and plastics .

Research into the interactions of 2,4-Bis(phenylsulfonyl)phenol with other compounds has revealed its potential as an effective reagent in various chemical contexts. Studies focusing on its reactivity with nucleophiles have demonstrated its utility in synthetic pathways leading to complex organic molecules. Additionally, its biological interactions suggest potential roles in therapeutic applications, although specific studies may be limited .

Several compounds share structural or functional similarities with 2,4-Bis(phenylsulfonyl)phenol:

CompoundDescriptionUnique Features
2,4-DinitrophenolA precursor in the synthesis of 2,4-Bis(phenylsulfonyl)phenol.Contains nitro groups that enhance reactivity.
Benzenesulfonyl ChlorideA key reagent used during the synthesis process.Acts as a sulfonating agent.
PhenolA simpler aromatic compound with similar reactivity.Lacks sulfonyl groups; less reactive than 2,4-Bis.

Uniqueness

2,4-Bis(phenylsulfonyl)phenol is unique due to its dual sulfonyl groups that significantly enhance its reactivity compared to simpler phenolic compounds. This structural feature allows it to function effectively as both a reagent and an intermediate in complex organic syntheses .

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types